molecular formula C6H10BrN3 B10906220 3-bromo-1-propyl-1H-pyrazol-4-amine

3-bromo-1-propyl-1H-pyrazol-4-amine

Cat. No.: B10906220
M. Wt: 204.07 g/mol
InChI Key: BLZGSWIZWUAGKT-UHFFFAOYSA-N
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Description

3-bromo-1-propyl-1H-pyrazol-4-amine is a brominated pyrazole derivative offered as a high-purity chemical building block for research and development. Pyrazole cores are privileged scaffolds in medicinal chemistry, featured in a wide range of pharmacological agents due to their diverse biological activities . The bromine atom at the 3-position and the amine group at the 4-position make this compound a versatile intermediate for further synthetic elaboration, particularly in metal-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecules in drug discovery . Researchers can utilize this amine-functionalized intermediate in the synthesis of novel compounds for screening against various biological targets. As a key intermediate, it holds significant potential for the development of molecules with therapeutic applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H10BrN3

Molecular Weight

204.07 g/mol

IUPAC Name

3-bromo-1-propylpyrazol-4-amine

InChI

InChI=1S/C6H10BrN3/c1-2-3-10-4-5(8)6(7)9-10/h4H,2-3,8H2,1H3

InChI Key

BLZGSWIZWUAGKT-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)Br)N

Origin of Product

United States

Preparation Methods

Direct Bromination of Pre-formed 1-Propyl-1H-pyrazol-4-amine

This route starts with a pre-synthesized pyrazole amine, which is subsequently brominated.

Procedure :

  • Synthesis of 1-Propyl-1H-pyrazol-4-amine : Achieved via alkylation of pyrazol-4-amine with 1-bromopropane in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C.

  • Bromination : Use bromine (Br₂) in acetic acid at 50°C for 2 hours. The reaction is quenched with sodium thiosulfate to yield the final product .

Key Data :

StepReagents/ConditionsYieldSource
Alkylation1-Bromopropane, K₂CO₃, CH₃CN, 60°C65–75%
BrominationBr₂, acetic acid, 50°C80–90%

Advantages : Straightforward two-step process; high yields.
Challenges : Handling hazardous bromine requires specialized equipment.

Multi-step Synthesis via Nitro Intermediate

This approach introduces the amine group through reduction of a nitro precursor.

Procedure :

  • Nitration : Nitrate 1-propyl-3-bromo-1H-pyrazole using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C to form 1-propyl-3-bromo-4-nitro-1H-pyrazole .

  • Reduction : Reduce the nitro group to an amine using stannous chloride (SnCl₂) in ethanol under reflux. The reaction is monitored via TLC to prevent over-reduction .

Key Data :

StepReagents/ConditionsYieldSource
NitrationHNO₃, H₂SO₄, 0°C50–60%
ReductionSnCl₂, ethanol, reflux70–80%

Advantages : Avoids direct handling of amine during bromination.
Challenges : Nitration step is exothermic and requires precise temperature control.

Bromination-Alkylation Tandem Reaction

A one-pot method combining bromination and alkylation for efficiency.

Procedure :

  • Simultaneous Bromination and Alkylation : React pyrazol-4-amine with 1-bromopropane and bromine in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in dichloromethane. The reaction proceeds at room temperature for 12 hours .

Key Data :

StepReagents/ConditionsYieldSource
Tandem Reaction1-Bromopropane, Br₂, TBAB, CH₂Cl₂, rt55–65%

Advantages : Reduces purification steps; suitable for small-scale synthesis.
Challenges : Lower yields compared to stepwise methods.

Industrial-Scale Production Insights

For large-scale manufacturing, continuous flow reactors are employed to enhance safety and efficiency. Key considerations include:

  • Reagent Stoichiometry : Optimized ratios of bromine (1.2 eq) and propylating agents (1.5 eq) to minimize side products.

  • Purification : Recrystallization from ethanol/water mixtures achieves >98% purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic substitution under controlled conditions:

Reaction TypeReagents/ConditionsProductsYield (%)Key Observations
Amine Substitution NH₃ (aqueous), CuI catalyst, DMF, 80°C3-amino-1-propyl-1H-pyrazol-4-amine65–72%Regioselectivity favors substitution at the bromine site due to electron-withdrawing effects of the pyrazole ring.
Thiol Substitution Thiourea, ethanol, reflux3-(sulfanyl)-1-propyl-1H-pyrazol-4-amine58%Requires acidic conditions to stabilize intermediates.
Alkoxylation Sodium methoxide, methanol, 60°C3-methoxy-1-propyl-1H-pyrazol-4-amine41%Limited by steric hindrance from the propyl group.

Reduction and Oxidation Reactions

The amine group and propyl chain participate in redox transformations:

Reduction:

  • Catalytic Hydrogenation :
    Using H₂ (1 atm) and Pd/C in ethanol reduces the pyrazole ring’s double bonds, yielding 3-bromo-1-propyl-4,5-dihydro-1H-pyrazol-4-amine (87% yield).

Oxidation:

  • Propyl Chain Oxidation :
    KMnO₄ in acidic conditions converts the propyl group to a carboxylic acid, forming 3-bromo-1-(carboxyethyl)-1H-pyrazol-4-amine (53% yield).

Cyclization and Cross-Coupling Reactions

The bromine atom facilitates coupling and cyclization:

Reaction TypeReagents/ConditionsProducts
Suzuki Coupling Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DMF/H₂O3-aryl-1-propyl-1H-pyrazol-4-amine derivatives
Buchwald–Hartwig Amination Pd₂(dba)₃, Xantphos, secondary amine3-(dialkylamino)-1-propyl-1H-pyrazol-4-amine

Key Data :

  • Suzuki coupling achieves >75% yield with electron-deficient arylboronic acids.

  • Cyclization with ethyl acetoacetate under basic conditions forms fused pyrazolo-pyrimidine systems.

Acid-Base and Coordination Chemistry

The amine group participates in protonation and metal coordination:

  • Protonation :
    Forms a stable ammonium salt (pKa ≈ 6.2) in acidic media, confirmed by UV-Vis titration .

  • Metal Complexation :
    Reacts with Zn(NO₃)₂ in ethanol to form a 1:2 ligand-metal complex, characterized by single-crystal X-ray diffraction .

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, producing HBr and propylene as major gaseous byproducts.

Comparative Reactivity Table

Reaction PathwayRate Constant (k, s⁻¹)Activation Energy (Ea, kJ/mol)
Bromine substitution (NH₃)2.1 × 10⁻³85.3
Propyl chain oxidation4.7 × 10⁻⁴92.1
Suzuki coupling1.8 × 10⁻²78.9

Mechanistic Insights

  • Substitution Reactions : Follow a bimolecular nucleophilic (SN₂) pathway at bromine, supported by kinetic isotope effects.

  • Oxidation : Proceeds via radical intermediates, confirmed by ESR spectroscopy under MnO₄⁻ conditions.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

3-Bromo-1-propyl-1H-pyrazol-4-amine is primarily utilized as a key intermediate in the synthesis of numerous pharmaceuticals. Its structural characteristics allow for modifications that enhance drug efficacy, particularly in the development of anti-cancer agents . The compound's ability to inhibit specific enzymes and interact with various receptors makes it valuable in drug discovery and development.

Case Study: Anticancer Activity

Research has demonstrated that pyrazole derivatives, including 3-bromo-1-propyl-1H-pyrazol-4-amine, exhibit significant anticancer properties. A study indicated that aminopyrazole compounds effectively inhibited cancer cell growth through mechanisms involving tubulin inhibition. This suggests potential therapeutic applications for 3-bromo-1-propyl-1H-pyrazol-4-amine in oncology.

Biochemical Research

Enzyme Inhibition and Receptor Interactions

The compound is extensively used in biochemical research to study enzyme inhibition and receptor interactions. This research provides insights into cellular mechanisms and identifies potential therapeutic targets . The ability of 3-bromo-1-propyl-1H-pyrazol-4-amine to modulate biological pathways enhances its relevance in drug design.

Case Study: Enzyme Targeting

Investigations into related pyrazole compounds have shown their effectiveness as enzyme inhibitors, which can lead to the development of new therapeutic agents targeting diseases associated with enzyme dysregulation .

Agricultural Chemistry

Development of Agrochemicals

In agricultural chemistry, 3-bromo-1-propyl-1H-pyrazol-4-amine is explored for its potential as a herbicide or fungicide. The compound's efficacy in improving crop yields and pest resistance makes it a candidate for developing new agrochemical products .

Research Findings: Herbicidal Activity

Studies have shown that pyrazole derivatives can exhibit herbicidal properties, potentially offering sustainable solutions for pest management in agriculture. The ongoing exploration of these compounds aims to enhance their effectiveness and reduce environmental impact .

Material Science

Novel Materials Development

The compound is also investigated for its properties in creating novel materials, including polymers and coatings. These materials can offer improved durability and performance across various applications .

Case Study: Polymer Applications

Research has highlighted the use of pyrazole derivatives in developing advanced materials with specific functionalities, such as UV stabilization and enhanced mechanical properties. These advancements are crucial for industries requiring robust materials.

Diagnostic Tools

Use in Diagnostic Assays

3-Bromo-1-propyl-1H-pyrazol-4-amine is being evaluated for its potential use in diagnostic assays, particularly for detecting specific biomarkers associated with diseases. This application could significantly enhance disease diagnosis and monitoring capabilities .

Mechanism of Action

The mechanism of action of 3-bromo-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-bromo-1-propyl-1H-pyrazol-4-amine with structurally related pyrazole derivatives, focusing on substituent effects, synthetic methods, and physicochemical properties.

Key Observations:

Substituent Effects on Reactivity :

  • The propyl group in the target compound may enhance lipophilicity compared to smaller substituents (e.g., methyl in or trifluoromethyl in ).
  • Bromine at C3 (vs. C4 in ) likely alters electronic properties, influencing nucleophilic substitution or cross-coupling reactivity.

Synthetic Challenges :

  • Copper-mediated amination (as in ) is a common method for introducing amine groups in pyrazoles but often suffers from moderate yields (e.g., 17.9% in ).
  • Bromination at specific positions (e.g., C3 vs. C4) may require tailored conditions, such as electrophilic bromination or directed metalation .

Physicochemical Properties :

  • Melting Points : Cyclopropyl-substituted analogs (e.g., ) exhibit lower melting points (~104°C) compared to bulkier derivatives, suggesting reduced crystallinity.
  • Spectroscopic Data : HRMS and NMR data (e.g., δ 8.87 ppm for pyridinyl protons in ) provide benchmarks for structural validation of related compounds.

Research Findings and Implications

  • Synthetic Utility: The bromine atom in 3-bromo-1-propyl-1H-pyrazol-4-amine positions it as a versatile intermediate for Suzuki-Miyaura or Sonogashira couplings, similar to bipyrazole systems in .

Biological Activity

3-Bromo-1-propyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a bromine atom at the 3-position and a propyl group at the 1-position of the pyrazole ring. The general structure can be represented as follows:

C5H8BrN3\text{C}_5\text{H}_8\text{Br}\text{N}_3

Synthesis methods typically involve the reaction of suitable hydrazines with appropriate carbonyl compounds, followed by bromination to introduce the bromine atom at the desired position. This synthetic approach is crucial for producing derivatives with enhanced biological properties.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit both Gram-positive and Gram-negative bacteria, with some derivatives demonstrating minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

CompoundMIC (µg/mL)Activity Type
3-Bromo-1-propyl-1H-pyrazol-4-amineTBDAntimicrobial
4-Bromo-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-benzenesulfonamide0.002Trypanosoma brucei inhibitor

Antiproliferative Effects

The compound has shown promising results in inhibiting cancer cell lines. For example, a derivative exhibited an IC50 of 0.07 µM against epidermal growth factor receptor (EGFR), indicating potent antiproliferative activity .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Compounds similar to 3-bromo-1-propyl-1H-pyrazol-4-amine have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential therapeutic applications in inflammatory diseases .

Case Study: Trypanosoma brucei Inhibition

A study focusing on pyrazole sulfonamides revealed that modifications to the pyrazole core could enhance blood-brain barrier permeability and efficacy against Trypanosoma brucei, a causative agent of African sleeping sickness. The lead compound showed an EC50 of 0.002 μM against T. brucei, highlighting the potential of pyrazole derivatives in treating parasitic infections .

Pharmacokinetic Profiles

Research has also focused on optimizing pharmacokinetic properties of pyrazole compounds. Modifications aimed at improving solubility and metabolic stability have yielded compounds with better oral bioavailability and therapeutic efficacy in vivo .

Q & A

Q. What are the established synthetic routes for 3-bromo-1-propyl-1H-pyrazol-4-amine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: A common approach involves cyclocondensation of substituted hydrazides with phosphorus oxychloride at elevated temperatures (120°C) . For example, brominated pyrazole precursors can be functionalized via nucleophilic substitution using propylamine. Optimization includes adjusting stoichiometry, solvent choice (e.g., DMSO for solubility ), and catalysts like cesium carbonate with copper(I) bromide to enhance reactivity. Low yields (e.g., 17.9% ) may arise from steric hindrance; purification via column chromatography (ethyl acetate/hexane gradients) improves purity .

Q. Which spectroscopic techniques are critical for characterizing 3-bromo-1-propyl-1H-pyrazol-4-amine, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • 1H NMR : Look for propyl chain signals (δ 1.02 ppm, triplet for CH3; δ 1.52–1.75 ppm, multiplet for CH2; δ 2.94–3.22 ppm, multiplet for N-CH2) and pyrazole proton signals (e.g., δ 7.33–7.76 ppm for aromatic protons) .
  • 13C NMR : Confirm bromine substitution via deshielded pyrazole carbons (e.g., δ 131–135 ppm ).
  • IR : Amine N-H stretches (~3298 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) validate functional groups .

Q. How can researchers assess the pharmacological potential of 3-bromo-1-propyl-1H-pyrazol-4-amine in antimicrobial or anticancer studies?

Methodological Answer:

  • In vitro assays : Screen against bacterial strains (e.g., S. aureus, E. coli) using disk diffusion to measure inhibition zones .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MDA-MB-231 ) with IC50 calculations.
  • Targeted studies : Evaluate σ1 receptor antagonism via competitive binding assays with guinea pig brain homogenates .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in brominated pyrazole derivatives like 3-bromo-1-propyl-1H-pyrazol-4-amine?

Methodological Answer:

  • Single-crystal X-ray diffraction : Use SHELX software (SHELXL for refinement ) to determine bond lengths/angles, particularly C-Br (1.8–2.0 Å) and amine group geometry.
  • Twinned data handling : Apply SHELXE for high-resolution refinement of challenging datasets . Example: A related quinazoline derivative was resolved at 180 K with R factor = 0.073 .

Q. How can mechanistic insights into the synthesis of 3-bromo-1-propyl-1H-pyrazol-4-amine guide regioselective functionalization?

Methodological Answer:

  • Kinetic vs. thermodynamic control : Monitor reaction intermediates via LC-MS to identify dominant pathways. For example, copper-catalyzed couplings favor C4-amination over C5 .
  • DFT calculations : Model transition states to predict bromine’s directing effects on electrophilic substitution .

Q. What statistical approaches address contradictions in biological activity data across studies?

Methodological Answer:

  • Meta-analysis : Pool IC50 values from multiple assays (e.g., sea urchin embryo vs. human cancer cell models ) using weighted Z-scores to identify outliers.
  • Multivariate regression : Correlate substituent effects (e.g., propyl chain length) with activity trends .

Q. How do structure-activity relationship (SAR) studies optimize 3-bromo-1-propyl-1H-pyrazol-4-amine for specific targets like σ1 receptors?

Methodological Answer:

  • Analog synthesis : Replace the propyl group with cyclopropyl or morpholinomethyl moieties to enhance lipophilicity .
  • Pharmacophore mapping : Overlay active conformers (e.g., using PyMOL) to identify critical hydrogen-bonding motifs with receptor residues .

Q. What computational tools predict the metabolic stability of 3-bromo-1-propyl-1H-pyrazol-4-amine in drug discovery pipelines?

Methodological Answer:

  • ADMET prediction : Use SwissADME to estimate logP (target ~2.5 for balanced permeability) and cytochrome P450 interactions .
  • Docking simulations : AutoDock Vina models binding to σ1 receptors; prioritize poses with ∆G < -7 kcal/mol .

Notes

  • Avoided commercial sources per guidelines; prioritized peer-reviewed synthesis and pharmacological data.
  • Contradictions in yields/activities addressed via statistical and mechanistic frameworks.
  • SHELX-based crystallography and DFT modeling highlighted for advanced structural analysis .

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